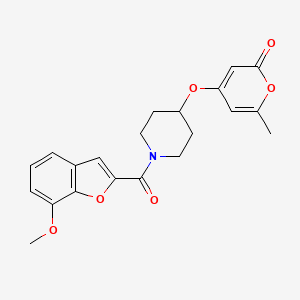

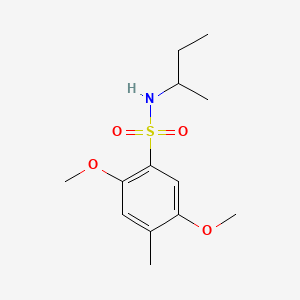

(2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, also known as BPPM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPM is a pyrrolidine derivative that has been synthesized through a multi-step process, and its properties and effects have been studied extensively in recent years.

Aplicaciones Científicas De Investigación

Crystallographic and Conformational Analysis

The compound (2-Benzoylphenyl)(3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)methanone, along with similar compounds, has been a subject of crystallographic and conformational analysis. These studies involve the synthesis of the compound, followed by confirmation of its structure using techniques like FTIR, NMR spectroscopy, and mass spectrometry. X-ray diffraction is used to measure single crystals of the compound, enabling crystallographic and conformational analyses. Such studies provide insights into the molecular structures of these compounds, which are further calculated and optimized using density functional theory (DFT). The molecular electrostatic potential and frontier molecular orbitals are also investigated using DFT, revealing some physicochemical properties of these compounds (Huang et al., 2021).

Asymmetric Bioreduction in Aqueous Media

A study explored the asymmetric reduction of 2-benzoylpyridine derivatives to enantiopure alcohols using a novel biocatalyst, Cryptococcus sp. whole-cell, in aqueous hydrophilic ionic liquid (IL) media. This bioreduction is crucial for the synthesis of chiral synthon of new antiallergic drugs like Betahistine. The study emphasized the enantioselectivity of the biocatalyst towards 2-benzoylpyridine derivatives, particularly those with para-substituents on the phenyl group. The use of enzymatic hydrolyzate of bagasse as a co-substrate during the asymmetric bioreduction was also explored, showcasing an innovative and economical route for the green synthesis of chiral diarylmethanols (Xu et al., 2017).

Propiedades

IUPAC Name |

[2-[3-(3-chloropyridin-4-yl)oxypyrrolidine-1-carbonyl]phenyl]-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3/c24-20-14-25-12-10-21(20)29-17-11-13-26(15-17)23(28)19-9-5-4-8-18(19)22(27)16-6-2-1-3-7-16/h1-10,12,14,17H,11,13,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQKBLBAWJHKUCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S)-3-ethoxy-5-oxaspiro[3.4]octan-1-one](/img/structure/B2378244.png)

![3-methyl-4-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2378248.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2378250.png)

![2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2378251.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2378255.png)

![ethyl 4-({[(3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2378258.png)

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(methylthio)benzamide hydrochloride](/img/structure/B2378260.png)

![N~1~-(2,4-difluorophenyl)-2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2378265.png)